![molecular formula C25H28O5 B1246568 3'-Geranyl-2',3,4,4'-tetrahydroxychalcone](/img/structure/B1246568.png)
3'-Geranyl-2',3,4,4'-tetrahydroxychalcone
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Overview
Description
, also known as G-thc cpd, belongs to the class of organic compounds known as 3-prenylated chalcones. These are chalcones featuring a C5-isoprenoid unit at the 3-position. Thus, is considered to be a flavonoid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, is primarily located in the membrane (predicted from logP). Outside of the human body, can be found in fruits. This makes a potential biomarker for the consumption of this food product.
Scientific Research Applications
Synthesis and Chemical Structure
- Synthetic Approaches : Research has demonstrated methods for synthesizing 3'-Geranyl-2',3,4,4'-tetrahydroxychalcone and related compounds. Wang et al. (2014) developed a concise synthesis for prenylated and geranylated chalcone natural products, including 3'-Geranyl-2',3,4,4'-tetrahydroxychalcone, using regiospecific iodination and Suzuki coupling reactions. This method improved overall yields and provided better regiochemical control during iodination compared to previous methods (Wang et al., 2014).
- Chemical Structure Analysis : Other studies have focused on elucidating the chemical structures of geranylated flavonoids and chalcones, contributing to a deeper understanding of their chemical properties. For example, Zheng et al. (2010) isolated and identified various phenolic compounds, including 3'-Geranyl-2',3,4,4'-tetrahydroxychalcone, from Morus nigra roots, providing insights into their structures and tyrosinase inhibitory activities (Zheng et al., 2010).
Biological Activity and Applications
- Antifungal and Antioxidant Properties : Jayasinghe et al. (2004) discovered that certain geranyl chalcone derivatives, including 3'-Geranyl-2',3,4,4'-tetrahydroxychalcone, exhibited significant antifungal and radical scavenging activities. These findings suggest potential applications in antifungal therapies and as natural antioxidants (Jayasinghe et al., 2004).
- Anti-inflammatory Activity : Hsu et al. (2012) studied geranyl flavonoid derivatives from Artocarpus communis leaves and found that these compounds, including 3'-Geranyl-2',3,4,4'-tetrahydroxychalcone, exhibited anti-inflammatory activity. They suppressed proinflammatory mediators in lipopolysaccharide-activated murine macrophage cells, indicating their potential use in treating inflammatory disorders (Hsu et al., 2012).
properties
Product Name |
3'-Geranyl-2',3,4,4'-tetrahydroxychalcone |
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Molecular Formula |
C25H28O5 |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
(E)-3-(3,4-dihydroxyphenyl)-1-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxyphenyl]prop-2-en-1-one |
InChI |
InChI=1S/C25H28O5/c1-16(2)5-4-6-17(3)7-10-19-22(27)14-11-20(25(19)30)21(26)12-8-18-9-13-23(28)24(29)15-18/h5,7-9,11-15,27-30H,4,6,10H2,1-3H3/b12-8+,17-7+ |
InChI Key |
WWJVSOYKRSDSDN-PIRRJUBYSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C=CC(=C1O)C(=O)/C=C/C2=CC(=C(C=C2)O)O)O)/C)C |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=CC(=C(C=C2)O)O)O)C)C |
synonyms |
3'-geranyl-2',3,4,4'-tetrahydroxychalcone G-THC cpd |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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